4,5,7-Trichloro-1,3-benzoxazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
90325-18-1 |
|---|---|
Molecular Formula |
C7H3Cl3N2O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
4,5,7-trichloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2O/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12) |
InChI Key |
YVRDGHYFVZZUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)N=C(O2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,7 Trichloro 1,3 Benzoxazol 2 Amine and Analogous Benzoxazole Frameworks
Foundational and Advanced Approaches to Benzoxazole (B165842) Ring Construction
The synthesis of the benzoxazole ring system is a critical step, with several well-established and innovative methods available to organic chemists.
Cyclocondensation Reactions Employing Substituted o-Aminophenol Precursors
The most direct and widely utilized method for constructing the 2-aminobenzoxazole (B146116) scaffold is the cyclocondensation of substituted o-aminophenols with a suitable one-carbon electrophile. A common and efficient reagent for this transformation is cyanogen (B1215507) bromide (BrCN), which reacts with the o-aminophenol in a protic solvent like methanol (B129727) to directly afford the 2-aminobenzoxazole derivative. nih.gov This reaction is effective for a range of substituted o-aminophenols and is a primary route for introducing the 2-amino group in a single step. nih.gov
Alternative one-pot procedures have been developed to avoid the use of hazardous reagents like cyanogen bromide. For instance, the reaction of an o-aminophenol with tetramethyl orthocarbonate and an amine can produce substituted 2-aminobenzoxazoles. google.com Another approach employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, which, in the presence of a Lewis acid such as BF₃·Et₂O, reacts with o-aminophenols to yield 2-aminobenzoxazoles. nih.govacs.org
The versatility of these cyclocondensation reactions allows for the use of various substituted o-aminophenols, which is essential for the synthesis of specifically functionalized benzoxazoles like the target trichloro-substituted compound. organic-chemistry.org
Table 1: Selected Cyclocondensation Methodologies for 2-Aminobenzoxazole Synthesis
| Precursor | Reagent(s) | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| o-Aminophenol | Cyanogen Bromide (BrCN) | Methanol | Stirring at room temperature | 2-Aminobenzoxazole | nih.gov |
| o-Aminophenol | Tetramethyl Orthocarbonate, Amine, Acetic Acid | Chloroform | 60 °C in a sealed tube | Substituted 2-Aminobenzoxazole | google.com |
| o-Aminophenol | NCTS, BF₃·Et₂O | Dichloromethane | Stirring at room temperature | 2-Aminobenzoxazole | nih.govacs.org |
Alternative Ring-Closing Strategies for Benzoxazole Formation
Beyond the direct condensation of o-aminophenols, other strategies have been devised for the formation of the benzoxazole ring. One such method is the reductive cyclization of o-nitrophenols. In this approach, the nitro group is reduced to an amine in the presence of a suitable one-carbon source, leading to an in-situ cyclization to form the benzoxazole. vjol.info.vn
Strategies for Introducing and Controlling Regioselective Trichlorination on the Benzene (B151609) Moiety
The precise placement of three chlorine atoms at the 4, 5, and 7 positions of the benzoxazole core requires a carefully planned halogenation strategy.
Synthesis Utilizing Pre-functionalized and Pre-chlorinated Aromatic Starting Materials
A more strategic and controlled approach involves the use of a pre-chlorinated aromatic starting material. The ideal precursor for the synthesis of 4,5,7-trichloro-1,3-benzoxazol-2-amine is 2-amino-3,4,6-trichlorophenol (B1265891). uni.luchemeo.com By starting with this compound, the desired trichlorination pattern is already established, and the subsequent cyclocondensation reaction directly yields the target molecule.
The synthesis of such polychlorinated aminophenols typically begins with a simpler chlorinated phenol (B47542), which is then nitrated and subsequently reduced. For example, 2,6-dichlorophenol (B41786) can be nitrated to form 2,6-dichloro-4-nitrophenol, which is then reduced to 2,6-dichloro-4-aminophenol. guidechem.com A similar multi-step sequence starting from a different chlorinated phenol would be required to obtain the 2-amino-3,4,6-trichlorophenol precursor.
Table 2: Synthesis of Chlorinated Phenol Intermediates
| Starting Material | Reagent(s) | Product | Key Steps | Reference |
|---|---|---|---|---|
| Phenol | Chlorine, Mercaptoethylamine (catalyst) | 2,4,6-Trichlorophenol | Catalytic chlorination | google.com |
| Ethyl 4-hydroxybenzoate | Sulfuryl Chloride | Ethyl 3,5-dichloro-4-hydroxybenzoate | Chlorination, followed by hydrolysis and decarboxylation | orgsyn.org |
| 2,6-Dichlorophenol | Nitric Acid, then a reducing agent (e.g., H₂/catalyst) | 2,6-Dichloro-4-aminophenol | Nitration followed by reduction | guidechem.com |
Methodologies for the Introduction of the 2-Amino Functional Group
Alternative, though less direct, methods exist. For example, a 2-halobenzoxazole can be synthesized and subsequently converted to the 2-amino derivative via nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. Another approach involves the amination of benzoxazoles using catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) and an oxidant, which has been shown to produce 2-aminobenzoxazoles under mild conditions. organic-chemistry.org However, for the specific target molecule, the direct cyclization of the pre-chlorinated aminophenol remains the most logical and efficient synthetic route.
Amination Procedures for 2-Substituted Benzoxazoles
Directly introducing an amino group at the C2 position of a benzoxazole ring is a powerful strategy. Research has demonstrated efficient, metal-free methods for this transformation. One such approach utilizes catalytic amounts of tetrabutylammonium iodide (TBAI) with co-oxidants like aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). organic-chemistry.org This method facilitates the amination of benzoxazoles with various secondary amines under mild conditions, yielding the desired 2-aminobenzoxazoles in good yields. organic-chemistry.org Mechanistic studies suggest that the process involves the in situ iodination of the secondary amine, which activates it for nucleophilic attack on the benzoxazole. organic-chemistry.org
More recently, a green and efficient method for the direct oxidative amination of benzoxazoles has been developed using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst. researchgate.net This reaction proceeds smoothly at room temperature with TBHP as the oxidant and acetic acid as an additive, producing a range of 2-aminobenzoxazoles in yields up to 97%. researchgate.net The ionic liquid catalyst can be recovered and reused multiple times without a significant loss in efficacy. researchgate.net
| Method | Catalyst/Reagent | Key Conditions | Advantages | Source |
|---|---|---|---|---|
| Metal-Free Amination | Tetrabutylammoniumiodide (TBAI) / H₂O₂ or TBHP | Mild reaction conditions | Avoids transition-metal catalysts | organic-chemistry.org |
| Ionic Liquid-Catalyzed Amination | 1-butylpyridinium iodide ([BPy]I) / TBHP | Room temperature, 3.5 hours | High yields (up to 97%), recyclable catalyst | researchgate.net |
One-Pot and Multicomponent Sequential Synthetic Strategies
One-pot and multicomponent reactions (MCRs) represent highly efficient pathways to complex molecules like benzoxazoles from simple precursors in a single operation, avoiding the isolation of intermediates. These strategies are prized for their atom economy, reduced solvent waste, and operational simplicity.
A common one-pot approach involves the condensation of a 2-aminophenol (B121084) with an aldehyde. nih.govrsc.org For instance, 2-arylbenzoxazoles can be synthesized in excellent yields (up to 96%) from 2-aminophenols and various aldehydes using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst in THF, with dioxygen as an environmentally benign oxidant. nih.gov Similarly, palladium-catalyzed one-pot processes have been developed that couple diaryl sulfoxides with benzoxazoles, involving C-S and C-H bond activation. acs.org
Multicomponent reactions offer even greater convergence. A notable example is the palladium-catalyzed three-component coupling of aryl halides, amino alcohols (such as 2-aminophenols), and tert-butyl isocyanide, which provides a direct route to benzoxazoles. organic-chemistry.org Another strategy involves the reaction of 2-bromoanilines with acyl chlorides in a one-pot domino acylation-annulation sequence, catalyzed by copper(I) iodide (CuI) under microwave conditions. organic-chemistry.org This complements the more traditional methods that start from 2-aminophenols. organic-chemistry.org The synthesis of 2-cyclic amine-substituted benzoxazoles has also been achieved via a one-pot reaction under solvent-free microwave irradiation using reusable zinc dust. tandfonline.com
| Strategy | Reactants | Catalyst/Reagent | Key Conditions | Yield | Source |
|---|---|---|---|---|---|
| One-Pot Oxidative Cyclization | 2-Aminophenol, Aldehydes | HAuCl₄·4H₂O / O₂ | THF, 66°C, 6h | Up to 96% | nih.gov |
| One-Pot Domino Reaction | 2-Bromoanilines, Acyl chlorides | CuI / 1,10-phenanthroline | Microwave | Good | organic-chemistry.org |
| One-Pot Metal-Free Synthesis | o-Nitrophenols, Benzaldehydes | Sulfur / DABCO | - | Good | organic-chemistry.org |
| One-Pot Synthesis | 2-Aminophenol, Carboxylic Acids | Ionic Liquid [(bmim)BF₄] | High temperature | Excellent | researchgate.net |
Principles and Applications of Green Chemistry in Benzoxazole Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of benzoxazoles. Key areas of focus include the use of efficient and recyclable catalysts, the replacement of hazardous solvents with benign alternatives like water or eliminating them entirely, and the application of alternative energy sources to reduce reaction times and energy consumption. nih.goveurekaselect.comacs.orgresearchgate.net
Exploitation of Heterogeneous and Homogeneous Catalytic Systems (e.g., Nanocatalysts, Metal Catalysis, Ionic Liquid Catalysts)
Catalysis is central to the green synthesis of benzoxazoles, with both heterogeneous and homogeneous systems offering distinct advantages.
Heterogeneous and Homogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. An example is the use of a Brønsted acidic ionic liquid gel (BAIL gel), prepared by treating an ionic liquid with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This solid gel efficiently catalyzes the condensation of 2-aminophenols and aldehydes under solvent-free conditions, can be recovered by simple centrifugation, and reused multiple times without significant loss of activity. nih.govacs.org Phosphine-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@PPh₂) have been used to support a ruthenium catalyst for the one-pot synthesis of benzoxazoles from primary alcohols and 2-aminophenol. acs.org The magnetic nature of the support allows for easy catalyst recovery. acs.org
Homogeneous catalysts, while sometimes more difficult to separate, can offer high activity and selectivity. Gold-catalyzed oxidative cyclization of 2-aminophenols and aldehydes is a highly efficient homogeneous process. nih.gov Iron-catalyzed hydrogen transfer reactions also provide a route to 2-substituted benzoxazoles from o-hydroxynitrobenzenes and alcohols. organic-chemistry.org
Nanocatalysts: Nanomaterials offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. Copper(II) oxide nanoparticles have been shown to be an effective and recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Palladium-supported on magnetic nanoparticles ([SMNP@GLP][Cl]) also serves as a reusable nanocatalyst for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes. rsc.org
Ionic Liquid Catalysts: Ionic liquids (ILs) are considered green catalysts due to their low vapor pressure, high thermal stability, and tunability. rsc.org A Brønsted acidic ionic liquid gel has been used as a reusable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. nih.govacs.orgnih.gov In another application, a magnetic nanomaterial supported by a Lewis acidic ionic liquid (LAIL@MNP) was used to catalyze the condensation of 2-aminophenols and aldehydes under solvent-free sonication, combining the benefits of ILs, nanocatalysis, and ultrasound assistance. rsc.orgnih.gov
| Catalyst Type | Specific Catalyst | Phase | Key Features | Source |
|---|---|---|---|---|
| Nanocatalyst | Copper(II) oxide nanoparticles | Heterogeneous | Ligand-free, recyclable | organic-chemistry.org |
| Nanocatalyst | Palladium-supported magnetic nanoparticles | Heterogeneous | Recyclable for 6 runs, good to excellent yields | rsc.org |
| Metal Catalyst | Hydrogen tetrachloroaurate (HAuCl₄) | Homogeneous | High efficiency (96% yield), uses O₂ as oxidant | nih.gov |
| Metal Catalyst | Ruthenium complex on magnetic nanoparticles | Heterogeneous | Acceptorless dehydrogenative coupling, recyclable | acs.org |
| Ionic Liquid | Brønsted acidic ionic liquid gel (BAIL gel) | Heterogeneous | Solvent-free, reusable, high yields (up to 98%) | nih.govacs.org |
| Ionic Liquid | Magnetic nanoparticle-supported Lewis acidic IL (LAIL@MNP) | Heterogeneous | Solvent-free, ultrasound-assisted, recyclable | rsc.orgnih.gov |
Implementation of Solvent-Free and Aqueous Reaction Media
Eliminating volatile organic solvents (VOCs) is a cornerstone of green chemistry. This can be achieved by running reactions "neat" (solvent-free) or by using water as a benign solvent.
Solvent-Free Synthesis: Many modern methods for benzoxazole synthesis are performed under solvent-free conditions. The reaction of 2-aminophenols with aldehydes can be effectively catalyzed by a Brønsted acidic ionic liquid gel at 130 °C without any solvent, giving high yields and simplifying product work-up. nih.govacs.org Another approach involves the grinding of 2-aminophenol and aromatic aldehydes with a catalyst like potassium-ferrocyanide in a mortar and pestle at room temperature, yielding products in under two minutes. nih.gov Microwave-assisted synthesis using zinc dust is another efficient solvent-free method for creating 2-cyclic amine-substituted benzoxazoles. tandfonline.comresearchgate.net
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient method for synthesizing benzoxazoles involves the reaction of o-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Similarly, the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) to produce benzoxazole-2-thiols proceeds efficiently in water. rsc.org
Microwave and Ultrasound Assisted Synthetic Transformations
Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes. eurekaselect.com It has been successfully applied to the synthesis of various benzoxazole derivatives from the condensation of 2-aminophenols with precursors like aldehydes, carboxylic acids, or nitriles. eurekaselect.com A one-pot domino reaction of 2-bromoanilines with acyl chlorides is effectively performed under microwave conditions. organic-chemistry.org The synthesis of 2-cyclic amine-substituted benzoxazoles using zinc dust was shown to be much faster under microwave irradiation compared to conventional heating. tandfonline.com In another green protocol, hydrogen peroxide is used as an oxidant for the cyclodesulfurization of thioureas to form benzoxazoles under microwave irradiation. tandfonline.com
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots. This technique has been employed for the green synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a reusable heterogeneous catalyst. researchgate.net The reaction proceeds in good yields within 20 minutes. researchgate.net A particularly green method combines ultrasound with a recyclable magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP) under solvent-free conditions, achieving moderate to good yields in just 30 minutes. nih.govresearchgate.net
| Reaction | Method | Conditions | Time | Yield | Source |
|---|---|---|---|---|---|
| Synthesis of 2-cyclic amine-substituted benzoxazoles | Conventional Heating | Zinc dust, solvent-free, 100-110°C | 2-4 hours | 75-88% | tandfonline.com |
| Microwave Irradiation | Zinc dust, solvent-free | 3-5 minutes | 85-95% | ||
| Synthesis from o-aminocardanol and aldehydes | Ultrasound Irradiation | Indion 190 resin, 40 kHz | ~20 minutes | Up to 96% | researchgate.net |
| Synthesis from 2-aminophenol and benzaldehyde | Ultrasound Irradiation | LAIL@MNP, solvent-free, 70°C | 30 minutes | Up to 90% | nih.govresearchgate.net |
Mechanistic Organic Chemistry and Reactivity Profile of 4,5,7 Trichloro 1,3 Benzoxazol 2 Amine
Investigation of Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Aromatic Ring
The benzene (B151609) ring of 4,5,7-Trichloro-1,3-benzoxazol-2-amine is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the three chlorine substituents and the fused oxazole (B20620) moiety. This electron deficiency makes the carbocyclic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), a pathway not typically available to unsubstituted benzene. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.
The rate and regioselectivity of SNAr reactions on this substrate are dependent on the nature of the attacking nucleophile. The general expectation is that strong nucleophiles will be required to achieve substitution. The reactivity generally follows the order: R-S⁻ > R-O⁻ > R₂N⁻ > R-NH₂. The reaction is typically facilitated by polar aprotic solvents, which can solvate the cation of the nucleophilic reagent without deactivating the nucleophile itself through hydrogen bonding.
While specific experimental data for this compound is not extensively documented in publicly available literature, the expected reactivity with various nucleophiles can be inferred from general principles.
Table 1: Predicted Reactivity of this compound with Common Nucleophiles in SNAr
| Nucleophile Class | Example Nucleophile | Expected Reactivity | Potential Products (Regiochemistry Dependent) |
| Thiolates | Sodium thiophenoxide (NaSPh) | High | Substitution of a chlorine atom to form a thioether derivative. |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Moderate to High | Substitution of a chlorine atom to form a methoxy-substituted derivative. |
| Amines | Piperidine, Morpholine | Moderate | Substitution of a chlorine atom to form a tertiary amine derivative. Requires forcing conditions (heat). |
| Ammonia (B1221849) | Ammonia (NH₃) | Low | Reaction is possible but likely requires high temperatures and pressure. |
The nucleophilicity of amines is a key factor in their ability to participate in substitution reactions. libretexts.orgchemguide.co.uk Studies on the synthesis of related 2-substituted benzoxazoles have demonstrated that amines can displace leaving groups on the benzoxazole (B165842) system, although sometimes this requires elevated temperatures or catalysis. researchgate.net
The three chlorine atoms play a crucial role in activating the ring towards nucleophilic attack and directing the incoming nucleophile.
Electronic Effects: All three chlorine atoms exert a powerful electron-withdrawing inductive effect (-I), which depletes the electron density of the aromatic ring, making it more electrophilic and stabilizing the negatively charged Meisenheimer complex intermediate. This stabilization is key to lowering the activation energy of the reaction. The positions ortho and para to the chlorine atoms are the most activated sites for nucleophilic attack. In this specific molecule, the C-5 and C-7 chlorines activate the C-6 position (which is not substituted), and the C-4 chlorine activates the C-5 position.
Steric Effects: Steric hindrance can significantly influence the regiochemical outcome of the substitution. The C-4 position is sterically hindered by the adjacent C-5 chlorine and the fused oxazole ring. The C-5 position is flanked by the C-4 chlorine and the hydrogen at C-6. The C-7 position is adjacent to the oxazole ring oxygen and the hydrogen at C-6. Nucleophilic attack is generally favored at the least sterically encumbered activated position. Therefore, it is plausible that substitution might preferentially occur at the C-5 or C-7 positions over the C-4 position, depending on the size of the incoming nucleophile.
Reactivity of the 2-Amino Group and its Transformations
The 2-amino group is a primary amine and thus possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. msu.edu Its reactivity is, however, modulated by the electronic properties of the trichlorobenzoxazole system to which it is attached.
The 2-amino group confers basic properties to the molecule. It can be protonated by acids to form an ammonium (B1175870) salt. However, the basicity of this amino group is expected to be significantly reduced compared to a simple alkylamine or even aniline (B41778). This is due to two primary factors:
Resonance Delocalization: The lone pair on the exocyclic amino nitrogen can be delocalized into the heterocyclic ring system.
Inductive Effect: The strong electron-withdrawing inductive effect of the three chlorine atoms on the benzene ring is relayed through the benzoxazole system to the 2-amino group, decreasing the electron density on the nitrogen and making the lone pair less available for protonation.
Consequently, the pKa of the conjugate acid of this compound is predicted to be substantially lower than that of aniline (pKa ≈ 4.6). The heterocyclic nitrogen within the oxazole ring is very weakly basic, as its lone pair is part of the aromatic sextet. wjpsonline.com
The nucleophilic nature of the 2-amino group allows for a variety of derivatization reactions, a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. nih.gov These reactions typically involve the attack of the amine's lone pair on an electrophilic center.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acylated derivatives (amides). This is often a vigorous reaction. chemguide.co.uk
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) affords sulfonamides.
Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, though over-alkylation to form quaternary ammonium salts is a possible side reaction. libretexts.org
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields corresponding ureas and thioureas.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the primary amino group into a diazonium salt. These salts are versatile intermediates, which can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN). The synthesis of a tetrazole from a related 5,7-dichloro-2-hydrazino-1,3-benzoxazole via a diazotization reaction has been reported, highlighting the utility of such transformations in this class of compounds. researchgate.net
Table 2: Potential Derivatization Reactions of the 2-Amino Group
| Reagent Class | Example Reagent | Resulting Functional Group |
| Acyl Halide | Acetyl chloride | Amide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |
| Isocyanate | Phenyl isocyanate | Urea |
| Nitrous Acid | NaNO₂ / HCl | Diazonium Salt |
Electrophilic Aromatic Substitution on the Benzoxazole Core
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the likelihood of this reaction occurring on the carbocyclic ring of this compound is exceedingly low. The benzene ring is severely deactivated towards electrophilic attack.
The reasons for this deactivation are:
Multiple Deactivating Groups: The three chlorine atoms are deactivating groups for EAS due to their strong electron-withdrawing inductive effect. researchgate.net
Electron-Deficient Heterocycle: The fused oxazole ring is an electron-deficient system and acts as a deactivating group on the benzene ring to which it is fused.
Activating Group Influence: The 2-amino group is a powerful activating group for EAS. However, its influence is directed through the heterocyclic ring and is unlikely to overcome the combined deactivating power of three chlorine atoms and the fused ring system.
Under typical EAS conditions (e.g., nitration with HNO₃/H₂SO₄, Friedel-Crafts alkylation/acylation), no reaction is expected on the benzene ring. Any electrophilic attack would likely occur at the most nucleophilic site in the molecule, which is the exocyclic 2-amino group, potentially leading to its protonation or reaction (e.g., nitration on the amine) if it is not protected. libretexts.org
Exploration of Radical Reaction Pathways
Radical reactions offer a synthetic avenue distinct from polar, ionic chemistry. For a molecule like this compound, radical pathways can be initiated at several sites, although the heavy chlorination of the benzene ring imposes significant electronic constraints.
The benzene moiety of the benzoxazole is heavily deactivated by the inductive and resonance effects of three electron-withdrawing chlorine atoms. This deactivation makes typical electrophilic radical substitution on the aromatic ring highly unfavorable. Instead, radical reactions are more likely to be initiated through other mechanisms.
One potential pathway involves hydrogen atom abstraction from the exocyclic amino group (-NH₂) using a suitable radical initiator. This would generate a nitrogen-centered radical. This reactive intermediate could then participate in intermolecular reactions, such as additions to alkenes or alkynes, or intramolecular cyclizations if an appropriate unsaturated tether is present on a substituted amine.
Another possibility involves reactions mediated by single-electron transfer (SET) processes. The lone pairs on the nitrogen and oxygen atoms of the benzoxazole core could potentially interact with strong oxidants to generate a radical cation. The fate of this intermediate would be highly dependent on the reaction conditions.
While direct radical halogenation of the C-H bond at position 6 is theoretically possible, it is kinetically disfavored compared to reactions at other sites. Radical bromination, known for its high selectivity for the most stable radical intermediate, would be even less likely to occur at this position on an electron-deficient ring. youtube.comyoutube.com The generation of chlorine radicals (Cl•) in solution can lead to hydrogen abstraction, but the reactivity is influenced by the nature of the substrate. rsc.org
In related systems, copper complexes have been used to catalyze reactions that may proceed through phenoxyl radical intermediates, leading to the formation of the benzoxazole ring. researchgate.net While this applies to the synthesis of the core rather than its subsequent reaction, it highlights that the heteroatoms can support radical mechanisms.
Applications of Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a powerful toolkit for the functionalization of heterocyclic compounds. For this compound, these reactions can be broadly categorized into two types: C-N/C-C bond formation involving the amino group and cross-coupling reactions at the C-Cl bonds.
The exocyclic 2-amino group can act as a nucleophile in palladium- or copper-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl or heteroaryl halides. This would lead to the synthesis of N-aryl- or N-heteroaryl-substituted derivatives. Conversely, the amino group itself could be the target of directed C-H activation at the N-H bond, followed by coupling with various partners. Palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides is a known route to 2-aminobenzoxazoles, showcasing the amenability of this scaffold to palladium catalysis. rsc.org
The three chlorine atoms on the benzene ring represent potential sites for cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira reactions. These reactions allow for the introduction of alkyl, alkenyl, alkynyl, or aryl groups, significantly diversifying the molecular structure. However, C-Cl bonds are less reactive towards oxidative addition—the typical first step in these catalytic cycles—than C-Br or C-I bonds. organic-chemistry.org Therefore, forcing conditions, such as higher temperatures, and specialized ligand systems (e.g., bulky, electron-rich phosphines like BrettPhos or RuPhos) would likely be necessary to achieve efficient coupling at these positions. nih.gov The relative reactivity of the three C-Cl bonds could potentially be exploited for selective or sequential functionalization, although regioselectivity might be challenging to control. Studies on other polychlorinated heterocycles have shown that such selective cross-couplings are feasible but often require careful optimization. researchgate.net
The table below summarizes general transition metal-catalyzed reactions applicable to the 2-aminobenzoxazole (B146116) scaffold.
| Reaction Type | Catalyst/Reagents | Substrate Site | Product Type |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 2-Amino group | N-Aryl-2-aminobenzoxazoles |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-Cl positions | 2-Amino-arylbenzoxazoles |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | C-Cl positions | 2-Amino-alkynylbenzoxazoles |
| Copper-Catalyzed C-N Coupling | CuI, Ligand (e.g., 1,10-phenanthroline), Base | 2-Amino group | N-Substituted-2-aminobenzoxazoles |
Stereochemical Considerations and Control in Reactions Involving the Benzoxazole Scaffold
The parent molecule, this compound, is achiral and planar. Therefore, stereochemical considerations only become relevant when reactions involving this scaffold either introduce a new stereocenter or are influenced by a pre-existing one.
Stereochemical control can be achieved through several strategies:
Substrate Control: If a chiral substituent is already present in a reactant that is being coupled to the benzoxazole, it can influence the stereochemical outcome of the reaction at a different part of the molecule. For example, if the 2-amino group reacts with a chiral carboxylic acid to form an amide, the existing stereocenter in the acid could direct subsequent reactions on the benzoxazole. youtube.com
Auxiliary Control: A temporary chiral group, or auxiliary, can be attached to the molecule to direct a stereoselective transformation. youtube.com For instance, a chiral auxiliary could be appended to the 2-amino group. A subsequent reaction, such as an alkylation or addition, would proceed with a facial bias imposed by the steric or electronic properties of the auxiliary. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.
Catalyst Control: The most common modern approach involves the use of a chiral catalyst. In transition metal-catalyzed reactions, chiral ligands coordinated to the metal center create a chiral environment. This environment can differentiate between two enantiotopic faces of a prochiral substrate or two enantiotopic groups, leading to the formation of one enantiomer of the product in excess. For example, an asymmetric hydrogenation or a kinetic resolution of a racemic mixture of substituted benzoxazoles could be envisioned using a chiral transition metal complex.
Given the structure of this compound, stereocenters could be introduced by:
Functionalization of the Amino Group: Reaction of the primary amine with a prochiral electrophile (e.g., an unsymmetrical ketone to form a chiral carbinolamine or imine) or alkylation with a substrate that generates a chiral center at the α-position to the nitrogen.
Cross-Coupling Reactions: Introduction of a substituent via cross-coupling that is either chiral itself or creates a site of atropisomerism (chirality arising from hindered rotation around a single bond), which could be possible if a bulky ortho-substituted aryl group is coupled at the C6-position.
Without specific literature examples for this compound, any discussion of stereocontrol remains theoretical, based on well-established principles of asymmetric synthesis. youtube.com
Advanced Spectroscopic and Structural Characterization of 4,5,7 Trichloro 1,3 Benzoxazol 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 4,5,7-Trichloro-1,3-benzoxazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.
Detailed Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the benzene (B151609) ring. The key signals would include:
Aromatic Proton: A single aromatic proton at position 6 would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the deshielding effects of the adjacent chlorine atoms and the benzoxazole (B165842) ring system, likely placing it in the range of 7.0-8.0 ppm.
Amine Protons: The protons of the 2-amino group (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. It is generally expected in the region of 5.0-7.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule.
Benzoxazole Core Carbons: The carbon at position 2, bonded to the exocyclic amine and the ring oxygen and nitrogen, would be highly deshielded, with an expected chemical shift in the range of 150-165 ppm. The carbons of the fused benzene ring directly bonded to chlorine (C4, C5, C7) would show chemical shifts influenced by the electronegativity of the halogen, typically in the 120-140 ppm range. The remaining aromatic carbons (C3a, C6, C7a) would also resonate in the aromatic region, with their specific shifts determined by the combined electronic effects of the substituents and the heterocyclic ring.
Substituent Effects: The electron-withdrawing nature of the three chlorine atoms would generally lead to a downfield shift for the carbons of the benzene ring compared to unsubstituted benzoxazole.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | 155 - 165 |
| 3a | - | 140 - 150 |
| 4 | - | 125 - 135 |
| 5 | - | 120 - 130 |
| 6 | 7.0 - 8.0 (s) | 115 - 125 |
| 7 | - | 130 - 140 |
| 7a | - | 145 - 155 |
| NH₂ | 5.0 - 7.0 (br s) | - |
Note: These are predicted values based on typical ranges for substituted benzoxazoles. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments made from one-dimensional spectra and to establish connectivity within the molecule, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this specific molecule, it would be of limited use for the aromatic system due to the single isolated proton. However, it could be used to confirm the absence of couplings for the H-6 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (H-6 to C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical for assigning the quaternary carbons. For example, the H-6 proton would be expected to show correlations to C-4, C-5, C-7, and C-7a, thereby confirming their positions relative to the sole aromatic proton. The amine protons could also show correlations to C-2, which would solidify the assignment of this key carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
N-H Vibrations: The amino group would give rise to characteristic stretching vibrations in the IR spectrum, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. A corresponding N-H bending vibration would be expected around 1600-1650 cm⁻¹.
C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the oxazole (B20620) ring and the C=C bonds of the benzene ring would appear in the 1500-1650 cm⁻¹ region of the spectrum.
C-O Stretching: The C-O-C stretching of the oxazole ring would produce a strong band, typically in the 1200-1280 cm⁻¹ range.
C-Cl Vibrations: The carbon-chlorine stretching vibrations would be observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region.
Aromatic C-H Vibrations: The out-of-plane bending vibration for the isolated aromatic C-H bond at position 6 would be expected in the 850-900 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds, which often give strong Raman signals.
Interactive Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| N-H Bend | 1600 - 1650 | Moderate |
| C=N/C=C Stretch | 1500 - 1650 | Strong |
| C-O-C Stretch | 1200 - 1280 | Moderate to Strong |
| C-H Bend (oop) | 850 - 900 | Weak |
| C-Cl Stretch | 600 - 800 | Moderate to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃Cl₃N₂O), the expected exact mass can be calculated. The isotopic pattern of the molecular ion peak would be highly characteristic due to the presence of three chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks, arising from the natural isotopic abundance of ³⁵Cl and ³⁷Cl, would provide definitive evidence for the presence of three chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum would also offer structural information, with likely initial losses of small molecules like HCN or CO, and cleavage of the C-Cl bonds.
X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation
For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the benzoxazole ring system and the connectivity of the atoms. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the 2-amino group, which govern the crystal packing arrangement. For related benzoxazole derivatives, X-ray crystallography has been instrumental in confirming their structural features.
Chromatographic Techniques (e.g., HPLC, TLC) for Compound Purity Assessment and Mixture Analysis
Chromatographic methods are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) of this compound would depend on the polarity of the stationary and mobile phases used. Due to the polar amino group, it would likely exhibit moderate polarity.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water or methanol (B129727) and water), would be suitable for this compound. The purity would be determined by the area of the main peak relative to any impurity peaks in the chromatogram.
Computational Chemistry and Theoretical Investigations of 4,5,7 Trichloro 1,3 Benzoxazol 2 Amine
Quantum Chemical Calculations: Electronic Structure and Energetic Stability Analysis
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4,5,7-Trichloro-1,3-benzoxazol-2-amine, these methods would provide a deep understanding of its electronic landscape and thermodynamic stability.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its ground-state electronic properties. Key parameters that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO gap is a critical indicator of chemical stability.
Furthermore, DFT would allow for the generation of an electrostatic potential map, visualizing the charge distribution and identifying electrophilic and nucleophilic sites. Other properties such as dipole moment, polarizability, and various thermodynamic parameters (e.g., enthalpy of formation, Gibbs free energy) would also be obtainable, offering a comprehensive profile of the molecule's energetic stability.
Ab Initio Methods for Advanced Electronic Structure and Reactivity Predictions
Ab initio methods, which are based on first principles without the use of empirical parameters, would offer a higher level of theory for probing the electronic structure of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide more accurate energy calculations and a more detailed description of electron correlation effects. These advanced calculations would be particularly useful for predicting reactivity, bond dissociation energies, and for benchmarking the results obtained from DFT methods.
Elucidation of Reaction Mechanisms and Transition State Analysis
Understanding the formation and reactivity of this compound requires a detailed investigation of its reaction mechanisms.
Construction of Potential Energy Surfaces and Reaction Pathways
Theoretical calculations would enable the construction of potential energy surfaces (PES) for the synthesis of this compound. By mapping the energy of the system as a function of the geometric coordinates of the atoms, reaction pathways can be traced from reactants to products. This would involve locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and, crucially, transition states. The determination of the activation energy barriers from the PES would provide quantitative insights into the reaction kinetics.
Application of Molecular Electron Density Theory (MEDT) in Reactivity Studies
Molecular Electron Density Theory (MEDT) would offer a powerful framework for analyzing the reactivity of this compound. By focusing on the changes in electron density during a reaction, MEDT can provide a more intuitive understanding of bond formation and breaking processes compared to orbital-based approaches. This theory would be applied to analyze the nucleophilic and electrophilic character of the reactants and to predict the regioselectivity and stereoselectivity of reactions involving the title compound.
Conformational Analysis and Molecular Dynamics (MD) Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions.
A thorough conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the molecule. This involves systematically rotating the flexible bonds, such as the one connecting the amino group to the benzoxazole (B165842) ring, and calculating the energy of each conformation. The resulting potential energy landscape would reveal the global minimum energy structure and other low-energy conformers that may be populated at room temperature.
Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. By solving Newton's equations of motion for the atoms of the system, MD simulations can model the molecule's movements and interactions with its environment, such as a solvent, over time. This would allow for the study of its structural flexibility, the dynamics of conformational changes, and the formation of intermolecular interactions like hydrogen bonds.
Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict various properties such as solubility, lipophilicity (logP), and melting point, even before the compound is synthesized and experimentally tested. nih.gov This predictive capability is highly valuable in the early stages of drug discovery and material science, as it allows for the screening of virtual libraries of compounds and the prioritization of candidates with desirable characteristics. bris.ac.uk
The development of a robust QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. For a molecule like this compound, these descriptors would fall into several categories:
Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular surface area, volume, and shape indices.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Constitutional descriptors: These include basic information like molecular weight, number of specific atom types, and count of rotatable bonds.
Once a comprehensive set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build the QSPR model. mdpi.comrsc.org The quality and predictive power of the resulting model are then rigorously evaluated using internal and external validation techniques. rsc.org
A hypothetical QSPR model for predicting a specific property of this compound and related analogs could be represented by a linear equation of the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Property is the physicochemical property being predicted, c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.
The following interactive data table illustrates a hypothetical set of descriptors and a predicted property for this compound.
| Descriptor | Value | Contribution to Property |
| Molecular Weight | 251.46 | Increases with mass |
| LogP | 3.85 | High lipophilicity |
| Polar Surface Area | 41.5 Ų | Moderate polarity |
| Number of H-bond Donors | 2 | Potential for H-bonding |
| Number of H-bond Acceptors | 3 | Potential for H-bonding |
| Predicted Property (e.g., Receptor Binding Affinity) | High | Favorable |
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that can aid in their structural elucidation and characterization. For this compound, methods based on Density Functional Theory (DFT) are commonly employed to predict its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). nih.govscirp.org
The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory and basis set. nih.gov Following this, the relevant spectroscopic properties are calculated. For instance, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Similarly, the vibrational frequencies and their corresponding intensities in the IR spectrum can be computed. It is a common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors inherent in the theoretical model, thereby improving the agreement with experimental data.
The electronic absorption properties, such as the maximum absorption wavelength (λmax) in the UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT). scirp.org This method provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.
A crucial aspect of these theoretical investigations is the correlation of the predicted spectroscopic data with experimentally obtained spectra. A strong correlation not only validates the computational model but also allows for a more confident assignment of the experimental signals to specific structural features of the molecule. For example, the calculated ¹³C NMR chemical shifts can help in assigning the signals for the carbon atoms in the benzoxazole ring system, which can sometimes be challenging to interpret solely from experimental data.
The table below presents a hypothetical comparison of theoretically predicted and experimentally measured spectroscopic data for this compound.
| Spectroscopic Property | Theoretical Prediction | Experimental Data | Correlation |
| ¹H NMR (δ, ppm) | 7.15 (H-6) | 7.12 | High |
| ¹³C NMR (δ, ppm) | 148.2 (C-2) | 147.9 | High |
| IR (ν, cm⁻¹) | 3450 (N-H stretch) | 3445 | High |
| UV-Vis (λmax, nm) | 285 | 288 | High |
This strong correlation between the theoretical and experimental data would lend significant support to the structural characterization of this compound.
Advanced Derivatization and Scaffold Modification of 4,5,7 Trichloro 1,3 Benzoxazol 2 Amine
Strategies for Further Functionalization of the Benzoxazole (B165842) Nucleus
The functionalization of the 4,5,7-trichloro-1,3-benzoxazol-2-amine nucleus can be approached through several established strategies for benzoxazoles. The primary sites for modification are the exocyclic amine and the aromatic ring, though the latter is challenging due to the existing chloro-substituents.
The exocyclic amine (at C2) is a prime target for derivatization. Standard N-acylation, N-alkylation, and N-arylation reactions can introduce a wide array of substituents. For instance, reaction with various acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. Similarly, alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) could be employed to generate N-alkyl and N-aryl derivatives, respectively. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Another key strategy involves the potential for electrophilic aromatic substitution on the benzene (B151609) ring. However, the three electron-withdrawing chlorine atoms significantly deactivate the ring, making classical electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) challenging. More forceful conditions or highly activated electrophiles might be necessary, and the regioselectivity of such reactions would need careful consideration.
Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could theoretically be employed if one of the chloro substituents could be selectively transformed into a more reactive group like a bromo, iodo, or triflate group. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
Regioselective and Chemo-selective Modification Protocols
Regioselectivity and chemo-selectivity are critical for the precise modification of this compound. Given the multiple reactive sites—the exocyclic amine and the three chloro-substituted positions on the aromatic ring—controlled functionalization is essential.
Chemo-selective Modifications:
The exocyclic amine is the most nucleophilic site and thus the most likely point of initial reaction with electrophiles. This inherent reactivity allows for a high degree of chemo-selectivity. For example, in the presence of an acyl chloride, the amine will readily form an amide without affecting the chloro-substituents on the aromatic ring under standard conditions.
Regioselective Modifications:
Regioselective modification of the benzoxazole ring itself is more complex. The electronic effects of the existing substituents would govern the outcome of any potential aromatic substitution reactions. The precise influence of the fused oxazole (B20620) ring and the three chlorine atoms on the remaining unsubstituted position would need to be determined, likely through empirical studies or computational modeling.
One-pot synthesis procedures, which are common for benzoxazole derivatives, can also be designed for regioselectivity. For instance, starting from a pre-functionalized 2-aminophenol (B121084) derivative would allow for the controlled introduction of substituents at specific positions on the benzene ring before the formation of the benzoxazole core.
A study on the synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane highlights the versatility of one-pot procedures that could be adapted for regioselective synthesis. nih.gov These methods allow for the incorporation of various amines and substituted 2-aminophenols, providing a pathway to control the substitution pattern of the final product. nih.gov
Construction of Complex Molecular Architectures Incorporating the Trichloro-benzoxazole Core
The this compound scaffold can serve as a building block for more complex molecular architectures. Its rigid, planar structure and multiple points for functionalization make it an attractive core for the synthesis of larger molecules with potential applications in various fields.
One approach involves using the exocyclic amine as a handle to attach the benzoxazole core to other molecular fragments. For example, the amine could be reacted with a bifunctional linker, which could then be used to connect to another molecule of interest, such as a peptide, a sugar, or another heterocyclic system.
Furthermore, if one of the chloro-substituents can be selectively functionalized, it opens up possibilities for building extended, conjugated systems. For instance, a Suzuki coupling at one of the chloro positions with a boronic acid derivative could lead to the formation of biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.
The construction of such complex architectures often relies on multi-step synthetic sequences that combine various reaction types. The robustness of the trichloro-benzoxazole core under different reaction conditions would be a key factor in the successful implementation of these strategies.
Combinatorial Chemistry and Library Synthesis Approaches
The this compound scaffold is well-suited for combinatorial chemistry and the synthesis of compound libraries. morressier.com The ability to systematically modify the molecule at different positions allows for the rapid generation of a diverse set of derivatives for high-throughput screening.
A common strategy in combinatorial synthesis is to use a solid-phase approach, where the benzoxazole core is attached to a resin. This allows for the use of excess reagents and simplified purification. The exocyclic amine could be used as the point of attachment to the solid support, or alternatively, a functionalized linker could be incorporated at one of the chloro-positions.
Once attached to the solid support, the scaffold can be subjected to a series of reactions to introduce diversity. For example, a library of amides could be generated by reacting the resin-bound benzoxazole with a collection of different acylating agents. After the desired modifications have been made, the final compounds can be cleaved from the resin for biological evaluation.
A green approach for the synthesis of 2-substituted benzoxazoles using ultrasound irradiation has been reported, which could be adapted for library synthesis. nih.gov This method offers a rapid and efficient way to generate a range of derivatives. nih.gov
The table below illustrates a hypothetical combinatorial library based on the derivatization of the exocyclic amine of this compound.
| Compound ID | R Group | Reagent Used | Potential Application |
| TCB-A-001 | Acetyl | Acetic Anhydride | Bioactive Compound |
| TCB-A-002 | Benzoyl | Benzoyl Chloride | Material Science |
| TCB-A-003 | Methyl | Methyl Iodide | Pharmaceutical Intermediate |
| TCB-A-004 | Phenyl | Phenylboronic Acid | Organic Electronics |
| TCB-A-005 | 4-Fluorobenzyl | 4-Fluorobenzyl Bromide | Medicinal Chemistry |
This table is for illustrative purposes and the potential applications are based on the general properties of similar compounds.
Emerging Research Themes and Future Perspectives for Trichloro Benzoxazol 2 Amines
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Stereoselectivity
The synthesis of benzoxazole (B165842) derivatives has traditionally involved the condensation of 2-aminophenols with various carbonyl compounds. nih.govbath.ac.uk However, the demand for more efficient, sustainable, and selective methods has driven the exploration of novel synthetic strategies. For trichloro-benzoxazol-2-amines, research is gravitating towards greener approaches and the use of advanced catalytic systems.
Recent advancements have highlighted methods for the direct synthesis of halogenated benzoxazoles. bath.ac.uk A notable development is the synthesis of chloro-benzoxazoles through the reaction of benzoxazoles with a chlorination agent in the presence of an acid catalyst. google.com For instance, a patent describes the preparation of 2,6-dichloro-benzoxazole by reacting 6-chloro-benzoxazole with a chlorinating agent. google.com This suggests a potential pathway for the synthesis of 4,5,7-trichloro-substituted benzoxazoles.
Furthermore, the reactivity of related compounds like 2-trichloromethylbenzoxazoles is being explored to create a variety of substituted benzoxazoles. nih.govresearchgate.netacs.org These methods allow for selective substitutions and provide a versatile route to key derivatives from a single starting material. nih.govresearchgate.netacs.org The development of one-pot syntheses and the use of environmentally benign catalysts are also key trends in this area. acs.org
Future efforts in this domain are expected to focus on achieving stereoselectivity, which is crucial for the biological activity of many pharmaceutical compounds. The development of chiral catalysts and asymmetric synthesis routes will be paramount in producing enantiomerically pure trichloro-benzoxazol-2-amines.
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Catalyst/Reagents | Key Advantages | Relevant Compounds |
| Traditional Condensation | Various carbonyl compounds | Well-established | General benzoxazoles |
| Direct Chlorination | Chlorination agent, acid catalyst | Direct route to chloro-derivatives | Chloro-benzoxazoles |
| From 2-Trichloromethylbenzoxazoles | Various nucleophiles | Versatile for diverse substitutions | Substituted benzoxazoles |
| Green Synthesis | Environmentally benign catalysts | Sustainable, reduced environmental impact | 2-phenyl and N-phenyl benzoxazoles |
Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate mechanisms and kinetics of chemical reactions is fundamental to optimizing synthetic protocols. The integration of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is a significant step in this direction. For the synthesis of trichloro-benzoxazol-2-amines, techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are proving to be invaluable.
The application of these techniques can lead to more efficient and controlled synthetic processes for trichloro-benzoxazol-2-amines, ensuring higher yields and purity. Future research will likely see the combination of multiple spectroscopic methods to gain a more comprehensive understanding of the reaction dynamics.
Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. In the context of trichloro-benzoxazol-2-amines, these computational tools offer the potential to accelerate the discovery and development of new compounds and synthetic routes.
ML algorithms can be trained on existing chemical data to predict the outcomes of reactions, including yields and the formation of specific products. google.comnih.gov For instance, supervised machine learning approaches have been successfully used to predict reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles. google.comnih.gov A similar approach could be developed for the synthesis of trichloro-benzoxazol-2-amines, enabling chemists to identify the most promising reaction conditions before stepping into the laboratory.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, can predict the biological activity or other properties of novel compounds based on their chemical structure. nih.govnih.gov This predictive power can guide the design of new trichloro-benzoxazol-2-amine derivatives with desired characteristics. The integration of interpretable ML models can also provide insights into the molecular features that influence reactivity and biological function. google.comnih.gov
Exploration of Trichloro-Benzoxazole Frameworks in Advanced Material Science and Supramolecular Chemistry
While the primary focus on benzoxazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. bath.ac.uk The introduction of multiple chlorine atoms onto the benzoxazole framework can significantly alter these properties, opening up new avenues for research.
The inherent fluorescence of many benzoxazole derivatives is a key feature that can be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. acs.org The electron-withdrawing nature of chlorine atoms can tune the emission wavelengths and quantum yields of these materials.
In the realm of supramolecular chemistry, the planar structure of the benzoxazole ring and the potential for halogen bonding with the chlorine substituents make trichloro-benzoxazol-2-amines interesting building blocks for the construction of complex, self-assembled architectures. These supramolecular structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of novel functional materials. Although this area is still in its infancy for this specific class of compounds, the foundational properties of the benzoxazole scaffold suggest a promising future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
